molecular formula C11H18O2 B13205872 3-(3-Methylbut-2-en-1-yl)oxane-3-carbaldehyde

3-(3-Methylbut-2-en-1-yl)oxane-3-carbaldehyde

Katalognummer: B13205872
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: YWWSYVYOTHKRCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Methylbut-2-en-1-yl)oxane-3-carbaldehyde is an organic compound with the molecular formula C11H18O2. It is characterized by the presence of an oxane ring substituted with a 3-methylbut-2-en-1-yl group and an aldehyde functional group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbut-2-en-1-yl)oxane-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 3-methylbut-2-en-1-ol and an oxane derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or batch reactors. These methods ensure consistent quality and yield of the product. The choice of solvents, catalysts, and purification techniques are optimized to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methylbut-2-en-1-yl)oxane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The oxane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: 3-(3-Methylbut-2-en-1-yl)oxane-3-carboxylic acid.

    Reduction: 3-(3-Methylbut-2-en-1-yl)oxane-3-methanol.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3-Methylbut-2-en-1-yl)oxane-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-Methylbut-2-en-1-yl)oxane-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The oxane ring may also contribute to the compound’s overall reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methyl-3-(4-methylpent-3-en-1-yl)oxirane-2-carbaldehyde: Similar structure but with an oxirane ring instead of an oxane ring.

    3-Methylbut-2-en-1-yl pivalate: Contains a similar 3-methylbut-2-en-1-yl group but with a different ester functional group.

Uniqueness

3-(3-Methylbut-2-en-1-yl)oxane-3-carbaldehyde is unique due to its combination of an oxane ring and an aldehyde group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

3-(3-methylbut-2-enyl)oxane-3-carbaldehyde

InChI

InChI=1S/C11H18O2/c1-10(2)4-6-11(8-12)5-3-7-13-9-11/h4,8H,3,5-7,9H2,1-2H3

InChI-Schlüssel

YWWSYVYOTHKRCF-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCC1(CCCOC1)C=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.